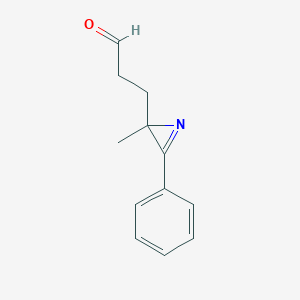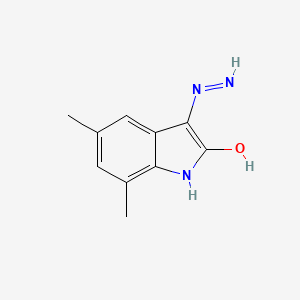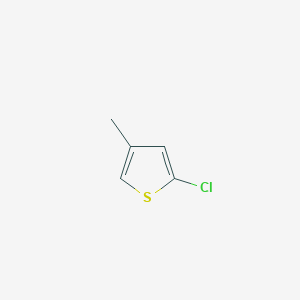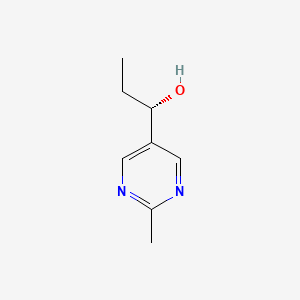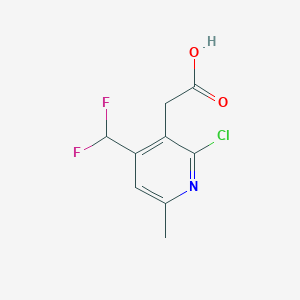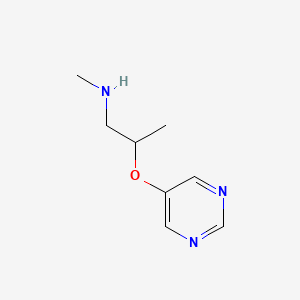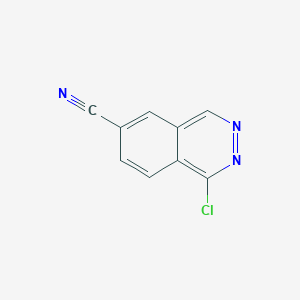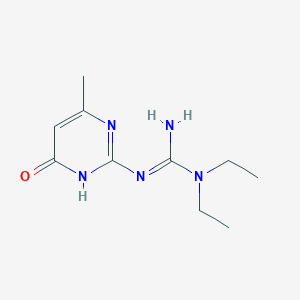
1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine bases are one of the main components of nucleic acids and have significant biological and chemical importance
準備方法
The synthesis of 1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine involves several steps. One common method includes the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of potassium carbonate in aqueous ethanol at room temperature . The reaction conditions are carefully controlled to achieve a good yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
化学反応の分析
1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include hydrazine hydrate, aniline, and various amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.
作用機序
The mechanism of action of 1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been studied for its binding affinity to carbonic anhydrase isozyme XIII, which is important in drug discovery .
類似化合物との比較
1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine can be compared with other pyrimidine derivatives, such as:
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides: These compounds have similar structures but different functional groups, leading to distinct chemical and biological properties.
4- { [ (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}benzenesulfonamide: This compound has been studied for its binding to carbonic anhydrase isozyme XIII and has shown potential as a therapeutic agent.
特性
分子式 |
C10H17N5O |
|---|---|
分子量 |
223.28 g/mol |
IUPAC名 |
1,1-diethyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C10H17N5O/c1-4-15(5-2)9(11)14-10-12-7(3)6-8(16)13-10/h6H,4-5H2,1-3H3,(H3,11,12,13,14,16) |
InChIキー |
JQTKCNXHNQWHNH-UHFFFAOYSA-N |
異性体SMILES |
CCN(CC)/C(=N/C1=NC(=CC(=O)N1)C)/N |
正規SMILES |
CCN(CC)C(=NC1=NC(=CC(=O)N1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


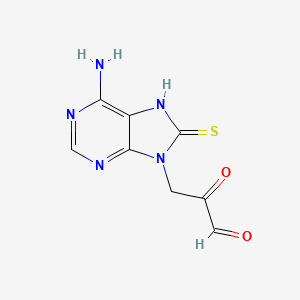
![methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate](/img/structure/B13107592.png)
